4-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]butanenitrile
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Overview
Description
4-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANENITRILE is a synthetic organic compound characterized by the presence of a trimethoxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANENITRILE typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of hydroxyphenyl compounds using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Tetrazole Ring Formation: The tetrazole ring is formed by reacting an azide with a nitrile compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the tetrazole ring under suitable conditions, often using a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANENITRILE has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biology: It is used in biological assays to study cell cycle effects and apoptosis.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANENITRILE involves:
Inhibition of Tubulin Polymerization: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus disrupting microtubule formation.
Induction of Apoptosis: The compound triggers caspase activation and down-regulates ERK2 protein, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
4-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANENITRILE is unique due to its combination of a trimethoxyphenyl group and a tetrazole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C14H17N5O3 |
---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
4-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]butanenitrile |
InChI |
InChI=1S/C14H17N5O3/c1-20-11-8-10(9-12(21-2)13(11)22-3)14-16-18-19(17-14)7-5-4-6-15/h8-9H,4-5,7H2,1-3H3 |
InChI Key |
YWAIKCONFATEHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CCCC#N |
Origin of Product |
United States |
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